molecular formula C13H17N3O4 B14392843 2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate CAS No. 89868-70-2

2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate

Cat. No.: B14392843
CAS No.: 89868-70-2
M. Wt: 279.29 g/mol
InChI Key: ZRNAIVXDRZPBLH-UHFFFAOYSA-N
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Description

2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate is an organic compound that features a cyclohexyl ring substituted with a phenylcarbamoyl group and a nitrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate typically involves the reaction of cyclohexylamine with phenyl isocyanate to form the intermediate 2-[(Phenylcarbamoyl)amino]cyclohexane. This intermediate is then nitrated using a nitrating agent such as nitric acid or a nitrate ester to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate can undergo various chemical reactions, including:

    Oxidation: The nitrate ester group can be oxidized under certain conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include nitro derivatives or oxidized nitrate esters.

    Reduction: Products may include cyclohexylamine derivatives.

    Substitution: Products may include substituted phenylcarbamoyl derivatives.

Scientific Research Applications

2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate involves its interaction with specific molecular targets. The nitrate ester group can release nitric oxide (NO) under certain conditions, which can modulate various biological pathways. The phenylcarbamoyl group may interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Phenylcarbamoyl)amino]cyclohexane
  • Cyclohexyl nitrate
  • Phenyl isocyanate derivatives

Uniqueness

2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate is unique due to the presence of both a phenylcarbamoyl group and a nitrate ester on the cyclohexyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89868-70-2

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

[2-(phenylcarbamoylamino)cyclohexyl] nitrate

InChI

InChI=1S/C13H17N3O4/c17-13(14-10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)20-16(18)19/h1-3,6-7,11-12H,4-5,8-9H2,(H2,14,15,17)

InChI Key

ZRNAIVXDRZPBLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC(=O)NC2=CC=CC=C2)O[N+](=O)[O-]

Origin of Product

United States

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